(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring, an indole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring and the indole moiety. Typical synthetic routes might include:
Formation of the Thiazolidinone Ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Indole Synthesis: The indole moiety might be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The final step might involve coupling the thiazolidinone and indole fragments using a suitable reagent like a coupling agent (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Indole Derivatives: Often exhibit anticancer and antiviral activities.
Uniqueness
The combination of the thiazolidinone and indole moieties in a single molecule might confer unique biological activities not seen in simpler analogs. This could make the compound particularly valuable for drug discovery and development.
Properties
CAS No. |
609795-09-7 |
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Molecular Formula |
C26H28N2O2S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-3-heptyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N2O2S2/c1-3-4-5-6-9-16-27-25(30)23(32-26(27)31)22-20-10-7-8-11-21(20)28(24(22)29)17-19-14-12-18(2)13-15-19/h7-8,10-15H,3-6,9,16-17H2,1-2H3/b23-22- |
InChI Key |
VQDMPKYSDINCKT-FCQUAONHSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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